3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
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Overview
Description
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, an imidazolidinone ring, and a pyrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the methoxyphenyl and pyrazole groups. Common synthetic routes may include:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide or a similar derivative, reacting with the imidazolidinone intermediate.
Attachment of the Pyrazole Moiety: The final step often includes the reaction of the intermediate with a pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
- 3-[1-(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(3-methylbutyl)propanamide
Uniqueness
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N5O4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-pyrazol-1-ylethyl)propanamide |
InChI |
InChI=1S/C18H21N5O4/c1-27-14-5-3-13(4-6-14)23-17(25)15(21-18(23)26)7-8-16(24)19-10-12-22-11-2-9-20-22/h2-6,9,11,15H,7-8,10,12H2,1H3,(H,19,24)(H,21,26) |
InChI Key |
OURSNOBNCREMFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
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